KRCA-0008

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

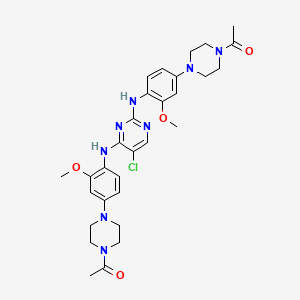

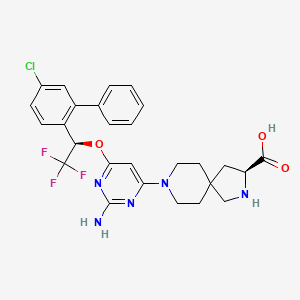

KRCA 0008 是一种有效且选择性的间变性淋巴瘤激酶和活化 Cdc42 相关激酶 1 的抑制剂。该化合物在癌症研究中显示出巨大的潜力,尤其是在针对间变性淋巴瘤激酶过表达或发生突变的癌症方面。 KRCA 0008 已被研究用于其抑制细胞增殖、诱导凋亡和影响多种癌细胞系中细胞周期进程的功效 .

科学研究应用

作用机制

KRCA 0008 通过选择性抑制间变性淋巴瘤激酶和活化 Cdc42 相关激酶 1 来发挥作用。该机制包括:

与激酶结构域结合: KRCA 0008 结合间变性淋巴瘤激酶和活化 Cdc42 相关激酶 1 的激酶结构域,阻止其活化。

抑制下游信号通路: 通过抑制这些激酶,KRCA 0008 扰乱下游信号通路,如 STAT3、Akt 和 ERK1/2,从而导致细胞增殖减少和凋亡增加

生化分析

Biochemical Properties

KRCA-0008 interacts with the enzymes ALK and Ack1, with IC50 values of 12 and 4 nM respectively . It has shown to be more potent against various ALK mutants, including L1196M, C1156Y, F1174L, and R1275Q . These interactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells. It strongly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells . It influences cell function by inducing G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALK and Ack1 enzymes. It inhibits these enzymes, thereby blocking downstream signals including STAT3, Akt, and ERK1/2 . This leads to G0/G1 cell cycle arrest and apoptosis in NPM-ALK-positive ALCL cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It continues to inhibit ALK and Ack1, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 25 and 50 mg/kg, administered orally twice a day for two weeks, it significantly inhibited tumor growth in ALK-positive Karpas-299 xenograft models .

Metabolic Pathways

Its interaction with ALK and Ack1 enzymes suggests that it may influence pathways involving these enzymes .

Transport and Distribution

Given its molecular structure and its interactions with ALK and Ack1, it is likely to be distributed wherever these enzymes are present .

Subcellular Localization

Given its interactions with ALK and Ack1, it is likely to be localized wherever these enzymes are present within the cell .

准备方法

合成路线和反应条件

KRCA 0008 的合成涉及多个步骤,包括嘧啶核的形成和随后的官能化。关键步骤包括:

嘧啶核的形成: 嘧啶核通过在受控条件下适当的胺和醛之间的缩合反应合成。

官能化: 嘧啶核随后通过亲核取代反应被各种取代基官能化,包括甲氧基和哌嗪基。

工业生产方法

KRCA 0008 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 温度、压力和溶剂选择等反应条件针对可扩展性进行了优化。

催化剂的使用: 使用催化剂来提高反应效率和产率。

自动化工艺: 自动化合成和纯化工艺用于确保一致性和高通量

化学反应分析

反应类型

KRCA 0008 经历了几种类型的化学反应,包括:

氧化: KRCA 0008 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以用来修饰 KRCA 0008 上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和醇等亲核试剂用于取代反应

主要产物

相似化合物的比较

KRCA 0008 与其他类似化合物比较,例如:

KRCA 0080: KRCA 0008 的衍生物,用三氟甲基取代氯原子。

KRCA 0087: 另一种具有类似修饰的衍生物,在抑制间变性淋巴瘤激酶活性方面显示出更高的功效.

属性

IUPAC Name |

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDIRJCYNAWBOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37ClN8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of KRCA-0008?

A1: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, this compound disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is this compound considered advantageous over existing ALK inhibitors like crizotinib?

A2: this compound demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes this compound a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of this compound, and how do they contribute to its activity?

A3: this compound belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on this compound, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that this compound inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with this compound?

A5: While initial studies suggest a favorable safety profile, with this compound deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

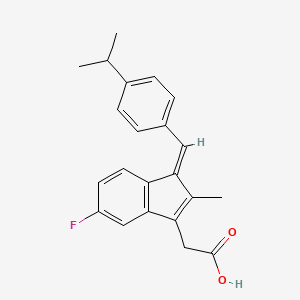

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

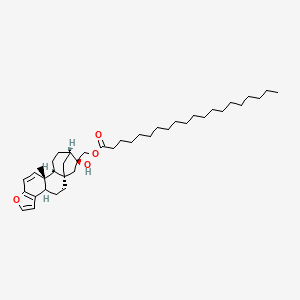

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

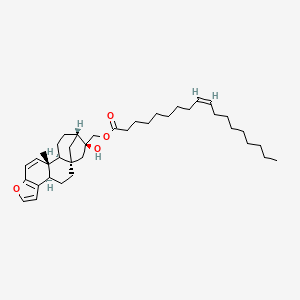

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride](/img/structure/B608311.png)